

# An In-Depth Technical Guide to the Discovery and Development of BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-902483 |           |
| Cat. No.:            | B15619150  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BMS-902483** is a potent and selective partial agonist of the  $\alpha7$  nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in cognitive processes. Developed by Bristol-Myers Squibb, this compound emerged from a medicinal chemistry program focused on quinuclidine-containing spirooxazolines aimed at treating cognitive deficits associated with neurological and psychiatric disorders. Despite promising preclinical efficacy in various animal models of cognition and sensory gating, the clinical development of **BMS-902483** was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, preclinical development, mechanism of action, and, where available, the experimental protocols and quantitative data associated with **BMS-902483**.

# Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The  $\alpha$ 7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[1] As a homopentameric receptor highly permeable to calcium ions, the  $\alpha$ 7 nAChR plays a significant role in modulating neurotransmitter release, synaptic plasticity, and neuronal signaling.[1] Dysfunction of the  $\alpha$ 7 nAChR has been linked to the pathophysiology of several disorders, including Alzheimer's



disease, schizophrenia, and other conditions characterized by cognitive impairment. Consequently, the development of selective  $\alpha 7$  nAChR agonists and positive allosteric modulators has been an active area of research for the pharmaceutical industry.

#### Discovery of BMS-902483

**BMS-902483** was identified through a focused drug discovery program at Bristol-Myers Squibb centered on a novel series of quinuclidine-containing spirooxazolines. This chemical scaffold was designed to provide a rigid framework for optimal interaction with the  $\alpha$ 7 nAChR binding site, aiming for high potency and selectivity. The lead optimization efforts concentrated on modifying the heteroarylamino substituent of the spirooxazoline core to enhance affinity and functional activity at the  $\alpha$ 7 nAChR while minimizing off-target effects, particularly at the structurally related 5-HT3A receptor. This strategic approach led to the identification of **BMS-902483** as a clinical candidate with a promising preclinical profile. A closely related analog, BMS-933043, also emerged from this program and progressed to Phase I clinical trials.[2]

### **Chemical Synthesis**

While a detailed, step-by-step synthesis protocol for **BMS-902483** is not publicly available, the general synthetic strategy for the quinuclidine-containing spirooxazoline scaffold has been described. The synthesis involves the construction of the key spirocyclic core, followed by the coupling of the desired heteroaromatic amine.

Experimental Workflow: General Synthesis of Quinuclidine-Containing Spirooxazolines





Click to download full resolution via product page

Caption: General synthetic approach to quinuclidine-containing spirooxazolines.

## **Mechanism of Action and In Vitro Pharmacology**

**BMS-902483** functions as a partial agonist at the  $\alpha7$  nAChR.[1] This means that it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, acetylcholine.[1] This partial agonism is a desirable property, as it may reduce the potential for receptor desensitization and provide a better therapeutic window compared to full agonists.

#### **Signaling Pathway**

Upon binding of **BMS-902483**, the  $\alpha$ 7 nAChR undergoes a conformational change, opening its intrinsic cation channel and leading to an influx of calcium ions. This increase in intracellular calcium triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and cognitive function.



#### Signaling Pathway of **BMS-902483** via the $\alpha$ 7 nAChR



Click to download full resolution via product page



Caption: Downstream signaling cascade initiated by **BMS-902483** binding to the  $\alpha$ 7 nAChR.

#### In Vitro Potency and Selectivity

**BMS-902483** demonstrates low nanomolar affinity for both rat and human α7 nAChRs.[1] In functional assays, it elicits currents in cells expressing these receptors that are approximately 60% of the maximal response to acetylcholine.[1] While comprehensive selectivity data against a wide panel of receptors is not publicly available, a related compound, BMS-933043, showed high selectivity (>100-fold) against other nAChR subtypes and the 5-HT3A receptor (>300-fold). [2] It is anticipated that **BMS-902483** possesses a similar favorable selectivity profile.

Table 1: In Vitro Activity of BMS-902483

| Assay                 | Species/Syste<br>m | Parameter     | Value  | Reference |
|-----------------------|--------------------|---------------|--------|-----------|
| FLIR                  | Human α7           | EC50          | 9.3 nM | [3]       |
| Electrophysiolog<br>y | Rat α7             | Area EC50     | 140 nM | [3]       |
| Electrophysiolog<br>y | Rat α7             | Peak Ymax (%) | 40     | [3]       |
| Electrophysiolog<br>y | Rat α7             | Area Ymax (%) | 54     | [3]       |
| Binding Assay         | 5-HT3A             | IC50          | 480 nM | [3]       |

### **Preclinical In Vivo Pharmacology**

**BMS-902483** has been evaluated in several rodent models of cognitive function and sensory processing, demonstrating its potential to enhance cognition and ameliorate deficits relevant to schizophrenia.

#### **Cognitive Enhancement**

In the novel object recognition (NOR) task in mice, a model of recognition memory, **BMS-902483** improved 24-hour memory with a minimal effective dose (MED) of 0.1 mg/kg.[1] This



effect was shown to be mediated by the  $\alpha 7$  nAChR, as it was blocked by the silent  $\alpha 7$  nAChR agonist, NS6740.[1]

In a more complex cognitive task, the MK-801-induced deficit in the rat attentional set-shifting model, which assesses executive function, **BMS-902483** reversed the cognitive deficits with an MED of 3 mg/kg.[1]

#### **Sensory Gating**

**BMS-902483** also demonstrated efficacy in a model of sensory gating deficits, which are observed in schizophrenic patients. It reversed ketamine-induced deficits in auditory gating in rats.[1]

## **Synaptic Plasticity**

Furthermore, **BMS-902483** enhanced ex vivo hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, when examined 24 hours after dosing in mice.[1]

#### **Receptor Occupancy**

An ex vivo brain homogenate binding assay revealed that the observed behavioral and sensory processing effects of **BMS-902483** correlated with  $\alpha$ 7 receptor occupancy, ranging from 64% at the MED for novel object recognition to approximately 90% for the set-shifting and auditory gating models.[1]

Table 2: In Vivo Efficacy of BMS-902483



| Model                                              | Species | Endpoint               | Minimal<br>Effective<br>Dose (MED) | Receptor<br>Occupancy<br>at MED | Reference |
|----------------------------------------------------|---------|------------------------|------------------------------------|---------------------------------|-----------|
| Novel Object<br>Recognition                        | Mouse   | Improved 24h<br>memory | 0.1 mg/kg                          | 64%                             | [1]       |
| MK-801- induced Attentional Set-Shifting Deficit   | Rat     | Reversal of deficit    | 3 mg/kg                            | ~90%                            | [1]       |
| Ketamine-<br>induced<br>Auditory<br>Gating Deficit | Rat     | Reversal of deficit    | Not specified                      | ~90%                            | [1]       |

#### **Pharmacokinetics**

Detailed pharmacokinetic parameters for **BMS-902483** in preclinical species (mouse, rat, and dog) are not publicly available. However, for a drug targeting the central nervous system, key objectives would have been to achieve adequate brain penetration and a pharmacokinetic profile suitable for once or twice-daily dosing.

Table 3: Preclinical Pharmacokinetic Parameters of BMS-902483

| Species | Route of<br>Administr<br>ation | Cmax                  | Tmax                  | t1/2                  | AUC                   | Bioavaila<br>bility (%) |
|---------|--------------------------------|-----------------------|-----------------------|-----------------------|-----------------------|-------------------------|
| Mouse   | Oral                           | Data not<br>available   |
| Rat     | Oral                           | Data not<br>available   |
| Dog     | Oral                           | Data not<br>available   |



### **Clinical Development and Discontinuation**

The global highest R&D status for **BMS-902483** is listed as "Discontinued".[2] While the specific reasons for the discontinuation have not been publicly disclosed, it is common for drug candidates to be terminated during development due to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, unforeseen toxicity, lack of efficacy in later-stage preclinical models, or strategic portfolio decisions by the developing company. There is no public record of **BMS-902483** entering formal clinical trials under a specific NCT identifier. In 2013, Bristol-Myers Squibb announced a strategic decision to discontinue drug discovery efforts in several areas, including neuroscience, to focus on other priority areas. It is plausible that the  $\alpha$ 7 nAChR agonist program, including **BMS-902483**, was affected by this strategic shift.

## Experimental Protocols Novel Object Recognition (NOR) Test in Mice

This test assesses recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.

Workflow: Novel Object Recognition Test





Click to download full resolution via product page

Caption: Workflow for the Novel Object Recognition (NOR) test.

- Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).
- Objects: Two sets of identical objects, differing in shape and texture, that are heavy enough not to be displaced by the mice.
- Procedure:
  - Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10 minutes.
  - Training (Day 2): Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore for 10 minutes.



- Retention Interval: The mouse is returned to its home cage for a specified period (e.g., 1 hour or 24 hours).
- Testing (Day 2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 10 minutes.
- Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

## MK-801-Induced Deficits in Rat Attentional Set-Shifting Model

This task assesses cognitive flexibility, an executive function that is impaired in schizophrenia. The NMDA receptor antagonist MK-801 is used to induce deficits in this function.

- Apparatus: A testing chamber with a digging medium and a pair of bowls with distinct odors and textures.
- Procedure:
  - Training: Rats are trained to dig in one of two bowls to find a food reward. They learn to discriminate based on a specific stimulus dimension (e.g., odor).
  - Set-Shifting: After reaching a criterion of successful discriminations, the rule is changed, and the rats must now discriminate based on a different stimulus dimension (e.g., texture).
     This requires the rat to shift its attentional set.
  - MK-801 Challenge: Prior to the set-shifting phase, rats are administered MK-801 (e.g.,
     0.1-0.2 mg/kg, intraperitoneally) to induce a deficit in their ability to shift attention.
  - Drug Treatment: BMS-902483 is administered before the MK-801 challenge to assess its ability to reverse the induced deficit.
- Data Analysis: The number of trials required to reach the criterion in the set-shifting phase is
  the primary measure. A reduction in the number of trials to criterion in the drug-treated group
  compared to the MK-801-only group indicates efficacy.



## **Auditory Gating in Rats**

This paradigm measures the ability of the brain to filter out repetitive auditory stimuli, a process that is deficient in schizophrenia.

#### Procedure:

- Electrode Implantation: Rats are surgically implanted with recording electrodes in the hippocampus.
- Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli
   (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).
- Recording: Evoked potentials are recorded from the hippocampus. The amplitude of the
   P50 wave (or its rodent equivalent, the P20-N40) in response to S1 and S2 is measured.
- Drug/Challenge Administration: A gating deficit can be induced with agents like ketamine.
   The ability of BMS-902483 to normalize the gating ratio is then assessed.
- Data Analysis: The gating ratio is calculated as the amplitude of the S2 response divided by the amplitude of the S1 response. A ratio closer to zero indicates better sensory gating.

#### Ex Vivo Hippocampal Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.

#### Procedure:

- Dosing: Mice are dosed with BMS-902483 or vehicle.
- Slice Preparation: After a specified time (e.g., 24 hours), the mice are euthanized, and their brains are rapidly removed. Hippocampal slices (e.g., 400 μm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).
- Recording: Slices are transferred to a recording chamber and perfused with oxygenated
   aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording



electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

- LTP Induction: After establishing a stable baseline of fEPSPs, LTP is induced by highfrequency stimulation (HFS) of the Schaffer collaterals.
- Data Analysis: The slope of the fEPSP is measured before and after HFS. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline.

#### Conclusion

**BMS-902483** is a well-characterized preclinical candidate that demonstrated the potential of selective  $\alpha$ 7 nAChR partial agonism for the treatment of cognitive deficits. Its discovery and preclinical evaluation highlight a rational drug design approach targeting a key CNS receptor. While the development of **BMS-902483** was discontinued, the extensive preclinical data generated for this compound and its analogs have contributed valuable knowledge to the field of  $\alpha$ 7 nAChR pharmacology and its role in cognition. The detailed experimental methodologies and in vivo efficacy data serve as a useful reference for researchers in the ongoing quest to develop novel therapeutics for cognitive disorders. The ultimate discontinuation of its development, likely due to strategic pipeline prioritization, underscores the multifaceted challenges in bringing new CNS drugs to the market.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of BMS-902483, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-902483 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. amsbio.com [amsbio.com]



 To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and Development of BMS-902483]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619150#discovery-and-development-of-bms-902483]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com